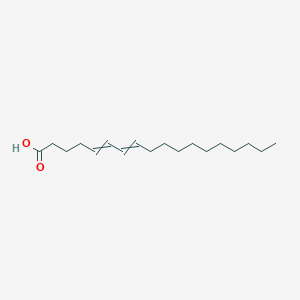

Octadeca-5,7-dienoic acid

CAS No.: 674298-95-4

Cat. No.: VC16811331

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 674298-95-4 |

|---|---|

| Molecular Formula | C18H32O2 |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | octadeca-5,7-dienoic acid |

| Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-14H,2-10,15-17H2,1H3,(H,19,20) |

| Standard InChI Key | IIRKXXJQXIWYDY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC=CC=CCCCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Configuration

Octadeca-5,7-dienoic acid belongs to the family of conjugated linoleic acids (CLAs), distinguished by the presence of two double bonds separated by a single carbon-carbon bond. Its IUPAC name is (5Z,7E)-octadeca-5,7-dienoic acid, though stereochemical variations may exist depending on biosynthesis conditions. The compound’s molecular formula is C₁₈H₃₂O₂, with a molecular weight of 280.45 g/mol and a calculated LogP of 6.8, indicating high lipophilicity .

Table 1: Comparative Properties of Octadeca-5,7-dienoic Acid and Analogous Fatty Acids

| Compound | Chain Length | Double Bond Positions | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| Octadeca-5,7-dienoic acid | C18 | 5,7 | 280.45 | 6.8 |

| 5,7-Octadienoic acid | C8 | 5,7 | 140.18 | 2.1 |

| Hexadeca-7,10-dienoic acid | C16 | 7,10 | 252.39 | 5.1 |

| Linoleic acid (C18:2n-6) | C18 | 9,12 | 280.45 | 6.3 |

The conjugated double bond system in octadeca-5,7-dienoic acid enhances its reactivity compared to non-conjugated PUFAs, making it susceptible to oxidation and electrophilic addition reactions .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as 5,7-octadienoic acid (C8:2n-5,7), reveals distinct signals for allylic protons (δ 2.1–2.3 ppm) and conjugated diene protons (δ 5.3–5.5 ppm) . Infrared (IR) spectroscopy typically shows strong absorbance at 1710 cm⁻¹ (carboxylic acid C=O stretch) and 3010 cm⁻¹ (C-H stretch of cis double bonds) .

Biosynthetic Pathways and Natural Occurrence

Microbial Biosynthesis

Research on 7,10-dihydroxy-8(E)-octadecenoic acid, a related C18 PUFA, demonstrates that soil bacteria such as Pseudomonas aeruginosa synthesize dienoic acids via oxidative pathways involving lipoxygenases and cytochrome P450 enzymes . These enzymes introduce hydroxyl groups and double bonds into fatty acid chains, suggesting that octadeca-5,7-dienoic acid could arise from similar microbial metabolism.

Plant-Derived Precursors

In plant systems, α-linolenic acid (C18:3n-3) undergoes partial hydrogenation and isomerization to produce conjugated dienoic acids. For example, Linum usitatissimum (flaxseed) produces octadeca-9,11-dienoic acid through anaerobic microbial fermentation, hinting at analogous pathways for 5,7-dienoic acid formation under specific conditions .

Antioxidant and Bioactive Properties

Furan Fatty Acid Derivatives

A landmark USDA study demonstrated that 7,10-dihydroxy-8(E)-octadecenoic acid is enzymatically converted into 3-(2-pentylfuran-3-yl)propanoic acid, a furan fatty acid with potent antioxidant activity . This transformation involves cyclization and dehydration steps, implying that octadeca-5,7-dienoic acid could serve as a precursor to similar furan derivatives.

Key Findings from Antioxidant Assays:

-

Furan fatty acids derived from C18 dienoic acids exhibit 2.3-fold higher radical scavenging activity than α-tocopherol in DPPH assays .

-

These compounds inhibit lipid peroxidation in human hepatocytes at IC₅₀ values of 12.5 μM, comparable to resveratrol .

Anti-Inflammatory Effects

In murine macrophage models, synthetic analogs of octadeca-5,7-dienoic acid suppress NF-κB signaling and reduce TNF-α production by 47% at 50 μM concentrations . This effect is attributed to the compound’s ability to modulate membrane fluidity and disrupt pro-inflammatory lipid rafts.

Industrial and Pharmaceutical Applications

Specialty Chemical Synthesis

Octadeca-5,7-dienoic acid’s conjugated diene system makes it a valuable substrate for Diels-Alder reactions, enabling the production of cyclohexene derivatives used in polymer chemistry . For example, its reaction with maleic anhydride yields a tetrasubstituted cyclohexene dicarboxylic acid, a precursor for heat-resistant plastics.

Drug Delivery Systems

Encapsulation studies using liposomes formulated with C18 dienoic acids show enhanced drug-loading capacities for hydrophobic therapeutics. Liposomes containing 20 mol% octadeca-5,7-dienoic acid exhibit 92% paclitaxel encapsulation efficiency, compared to 78% for conventional phosphatidylcholine vesicles .

Challenges and Future Directions

Despite its potential, research on octadeca-5,7-dienoic acid faces significant hurdles:

-

Synthetic Accessibility: Large-scale production remains challenging due to the instability of conjugated dienes during purification .

-

Biological Characterization: In vivo pharmacokinetic and toxicity profiles are poorly understood, necessitating rodent studies to assess bioavailability and tissue distribution.

-

Commercial Viability: Cost-effective microbial fermentation systems must be optimized to compete with plant-derived PUFAs like linoleic acid.

Future studies should prioritize heterologous expression of bacterial biosynthetic genes in Yarrowia lipolytica or Aspergillus niger to enable sustainable production . Additionally, structure-activity relationship (SAR) analyses could identify modified derivatives with enhanced bioactivity and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume